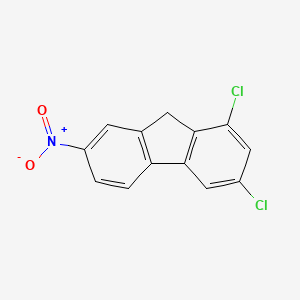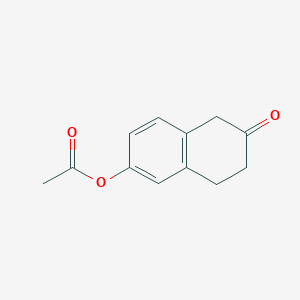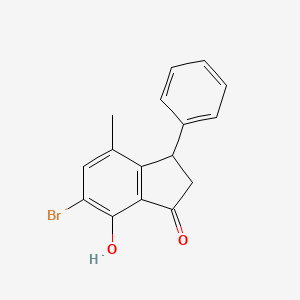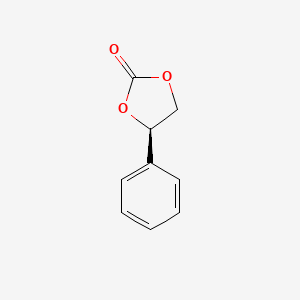![molecular formula C11H26I2N2O B14359776 4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide CAS No. 90355-96-7](/img/structure/B14359776.png)
4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C11H24I2N2O, and it is characterized by the presence of a morpholine ring substituted with a methyl group and a trimethylazaniumyl propyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide typically involves multiple steps. One common method includes the reaction of morpholine with methyl iodide to form N-methylmorpholine. This intermediate is then reacted with 3-(trimethylazaniumyl)propyl iodide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ions can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, thiols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various derivatives depending on the nucleophile involved.
Scientific Research Applications
4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4-oxido-morpholin-4-ium
- 4-(3-BENZYLOXY-2-BUTYRYLOXY-PROPYL)-4-METHYL-MORPHOLIN-4-IUM, IODIDE
- 4-[1H-INDOL-3-YL(METHYLSULFANYL)METHYLENE]MORPHOLIN-4-IUM IODIDE
Uniqueness
4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide is unique due to its specific structural features, such as the presence of both a morpholine ring and a trimethylazaniumyl propyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
90355-96-7 |
|---|---|
Molecular Formula |
C11H26I2N2O |
Molecular Weight |
456.15 g/mol |
IUPAC Name |
trimethyl-[3-(4-methylmorpholin-4-ium-4-yl)propyl]azanium;diiodide |
InChI |
InChI=1S/C11H26N2O.2HI/c1-12(2,3)6-5-7-13(4)8-10-14-11-9-13;;/h5-11H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
JFEYAGFUNVZGHT-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCOCC1)CCC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


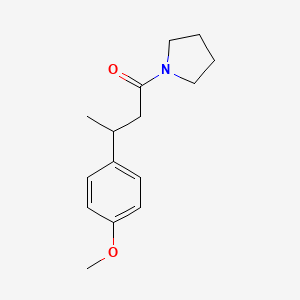
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(dodecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14359720.png)
![Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]-](/img/structure/B14359722.png)
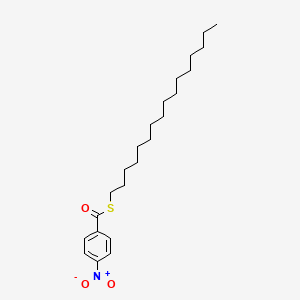
![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)


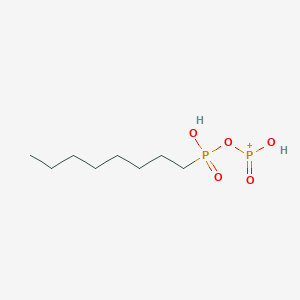
![2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14359737.png)
